
4-Isopropyloxy-2-nitro-indane-1,3-dione
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Overview
Description
4-Isopropyloxy-2-nitro-indane-1,3-dione is a useful research compound. Its molecular formula is C12H11NO5 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
4-Isopropyloxy-2-nitro-indane-1,3-dione has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with biological systems effectively, leading to various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of indane-1,3-dione exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives demonstrate antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle at specific phases, highlighting their potential as anticancer agents .
Compound | IC50 (μmol/mL) | Cancer Cell Line |
---|---|---|
Compound 1 | 1.174 | Caco-2 |
Compound 3 | 0.0478 | Leishmania tropica |
Antimicrobial Properties
This compound and its derivatives have shown promising antimicrobial activity against various bacterial strains. The structure-activity relationship analysis suggests that modifications to the indane core can enhance antimicrobial efficacy .
Biochemical Applications
The compound has also been studied for its biochemical applications, particularly in enzyme inhibition and anti-inflammatory activities.
Enzyme Inhibition
Indane derivatives have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes. For example, they have shown moderate inhibitory effects on cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
Anti-inflammatory Effects
Studies indicate that certain derivatives can modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory markers. This suggests potential applications in treating inflammatory diseases .
Material Science Applications
This compound also finds applications in material science due to its unique electronic properties.
Organic Electronics
The compound's ability to form stable thin films makes it suitable for use in organic electronic devices. Its properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Application | Description |
---|---|
OLEDs | Utilizes the compound's luminescent properties for display technology. |
OPVs | Exploits the compound's charge transport capabilities for solar energy conversion. |
Synthesis and Biological Evaluation
A notable study synthesized various isoindole derivatives from indane-1,3-dione and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial and anticancer activities, supporting their further development as therapeutic agents .
Drug Development
Research into prodrugs derived from indane-1,3-dione has shown promise in treating metabolic disorders such as obesity and diabetes. These compounds target multiple pathways involved in metabolic regulation .
Properties
Molecular Formula |
C12H11NO5 |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-nitro-4-propan-2-yloxyindene-1,3-dione |
InChI |
InChI=1S/C12H11NO5/c1-6(2)18-8-5-3-4-7-9(8)12(15)10(11(7)14)13(16)17/h3-6,10H,1-2H3 |
InChI Key |
PVOTZRBMRZWVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.